2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a heterocyclic compound that features both a pyrazole and a quinoline moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may also have diverse effects .
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that this compound may also have diverse cellular and molecular impacts .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor for c-MET, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound interacts with multiple protein kinases, exhibiting binding properties that make it a valuable tool in studying kinase-related pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit tumor growth by targeting specific kinases, thereby affecting cell signaling pathways and gene expression . The compound’s influence on cellular metabolism includes altering oxidative stress levels, which can impact various cellular components . These effects highlight its potential in cancer research and therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It selectively inhibits c-MET by binding to its active site, preventing phosphorylation and subsequent signaling cascades . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with cholinesterase enzymes, suggesting a mechanism of action that involves enzyme inhibition and potential neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and neuroprotection . Higher doses may lead to toxic or adverse effects, including potential damage to non-target tissues . These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism includes interactions with oxidative stress pathways, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage . Understanding these metabolic interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported via specific transporters and binding proteins that facilitate its localization to target sites . Its distribution within tissues can influence its therapeutic effects and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, influencing its overall efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine typically involves the condensation of 3,5-dimethylpyrazole with a quinoline derivative. One common method includes the reaction of 3,5-dimethylpyrazole with 8-aminoquinoline under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran and may require a catalyst to proceed efficiently .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: This compound shares the pyrazole moiety but differs in the aromatic ring structure.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an amine.
3,5-Dimethylpyrazole: The core pyrazole structure without the quinoline moiety.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is unique due to the combination of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBIKFYWRHCKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385858 | |
Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356522-39-9 | |
Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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